molecular formula C24H44O4S B12671417 (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid CAS No. 83438-56-6

(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid

Katalognummer: B12671417
CAS-Nummer: 83438-56-6
Molekulargewicht: 428.7 g/mol
InChI-Schlüssel: RWKKAEQFAWDJDP-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid is a complex organic compound that features a long aliphatic chain with a double bond, an ester group, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid typically involves multiple steps:

    Formation of the Octadec-9-enyloxy Group: This can be achieved by reacting octadec-9-en-1-ol with an appropriate esterifying agent.

    Thioether Formation: The ester formed in the previous step can be reacted with a thiol compound under suitable conditions to form the thioether linkage.

    Propionic Acid Addition: Finally, the thioether intermediate can be reacted with a propionic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the aliphatic chain.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Products may include epoxides or diols.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted thioethers can be produced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid can be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with biological membranes or its potential as a bioactive molecule.

Medicine

Potential medicinal applications could include its use as a drug precursor or as a molecule with therapeutic properties.

Industry

In industry, this compound could be used in the production of specialty chemicals, surfactants, or as an additive in various formulations.

Wirkmechanismus

The mechanism of action of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)acetic acid: Similar structure but with an acetic acid group instead of propionic acid.

    (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)butyric acid: Similar structure but with a butyric acid group.

Uniqueness

The uniqueness of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

83438-56-6

Molekularformel

C24H44O4S

Molekulargewicht

428.7 g/mol

IUPAC-Name

3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoic acid

InChI

InChI=1S/C24H44O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-24(27)19-22-29-21-18-23(25)26/h9-10H,2-8,11-22H2,1H3,(H,25,26)/b10-9-

InChI-Schlüssel

RWKKAEQFAWDJDP-KTKRTIGZSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.